Cas no 1805288-21-4 (3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol)

3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol 化学的及び物理的性質
名前と識別子
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- 3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol
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- インチ: 1S/C8H5F2IN2O/c9-7(10)5-1-4(2-12)6(3-14)13-8(5)11/h1,7,14H,3H2
- InChIKey: SNCTYVXYRVWCKF-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)C=C(C#N)C(CO)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 56.9
3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029043555-1g |
3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol |
1805288-21-4 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol 関連文献
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3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanolに関する追加情報
3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol: A Comprehensive Overview
The compound 3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol (CAS No. 1805288-21-4) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a cyano group, a difluoromethyl group, and an iodine atom, along with a methanol substituent. The combination of these functional groups makes it a versatile compound with intriguing chemical properties.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly due to their ability to act as scaffolds for drug design. The presence of the cyano group in this compound adds electron-withdrawing properties, which can enhance the molecule's reactivity and bioavailability. Additionally, the difluoromethyl group introduces fluorine atoms, which are known to improve pharmacokinetic profiles and increase the lipophilicity of molecules. The iodine atom, on the other hand, serves as a potential site for further functionalization or radiolabeling, making this compound a promising candidate for imaging agents or radiotherapeutic compounds.
One of the most exciting developments involving 3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol is its role in the synthesis of advanced materials. Researchers have explored its use in constructing heterocyclic frameworks that exhibit exceptional electronic properties. For instance, the compound has been employed as an intermediate in the synthesis of novel π-conjugated systems, which are critical components in organic electronics and optoelectronic devices.
In terms of synthesis, this compound is typically prepared through multi-step processes involving nucleophilic substitutions and cross-coupling reactions. The introduction of the iodine atom at position 6 of the pyridine ring is often achieved via Sandmeyer-type reactions or through direct arylation techniques using palladium catalysts. The methanol group at position 2 is introduced via hydroxylation or direct methylation strategies, depending on the desired stereochemistry and regioselectivity.
The application of 3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol extends beyond traditional chemical synthesis. Recent findings suggest its utility in catalytic cycles where it acts as a ligand or co-catalyst in transition metal-mediated reactions. For example, studies have demonstrated its ability to enhance the efficiency of palladium-catalyzed cross-couplings by stabilizing metal intermediates and accelerating reaction kinetics.
Moreover, this compound has shown promise in biological systems. Preclinical studies indicate that it exhibits moderate inhibitory activity against certain kinases involved in cancer progression. The presence of multiple functional groups allows for further optimization through medicinal chemistry approaches, potentially leading to more potent and selective drug candidates.
In conclusion, 3-Cyano-5-(difluoromethyl)-6-iodopyridine-2-methanol (CAS No. 1805288-21-4) stands out as a versatile and intriguing molecule with applications spanning from material science to medicinal chemistry. Its unique structure and functional groups make it a valuable tool for researchers seeking to explore new frontiers in chemical innovation.
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